molecular formula C20H22N4O3S B10985194 ethyl 4-methyl-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10985194
M. Wt: 398.5 g/mol
InChI Key: XDJJNEDHONXFCI-UHFFFAOYSA-N
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Description

ETHYL 2-{[(3-ISOPROPYL-1-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrazole ring, a thiazole ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[(3-ISOPROPYL-1-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine:

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.

    Diagnostic Imaging: It can be used as a contrast agent in imaging techniques like MRI.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(3-ISOPROPYL-1-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the suppression of inflammatory pathways, reduction of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • ETHYL 2-{[(3-ISOPROPYL-1-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Propyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness: The uniqueness of ETHYL 2-{[(3-ISOPROPYL-1-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. Its ethyl ester group, for example, may enhance its solubility and bioavailability compared to similar compounds with different ester groups.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H22N4O3S/c1-5-27-19(26)17-13(4)21-20(28-17)22-18(25)16-11-15(12(2)3)23-24(16)14-9-7-6-8-10-14/h6-12H,5H2,1-4H3,(H,21,22,25)

InChI Key

XDJJNEDHONXFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C)C

Origin of Product

United States

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